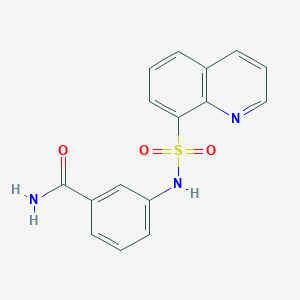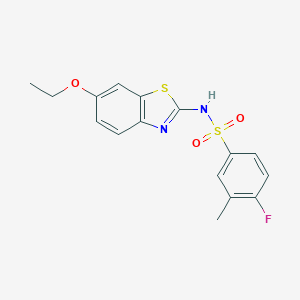![molecular formula C15H13NO5S2 B280944 Methyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280944.png)
Methyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate, also known as MTSEA, is a chemical compound that has been extensively studied in scientific research. This compound is widely used in biochemistry and molecular biology research due to its ability to modify proteins and study their function.
Mécanisme D'action
Methyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate modifies proteins by reacting with cysteine residues. It is a sulfhydryl-reactive compound that can covalently bond with cysteine residues in proteins, leading to changes in protein structure and function.
Biochemical and Physiological Effects
Methyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate has been shown to have a variety of biochemical and physiological effects. It can alter the function of ion channels, enzymes, and receptors, leading to changes in cellular signaling and metabolism. Methyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate is a widely used tool in biochemical and molecular biology research due to its ability to modify proteins and study their function. However, it has some limitations, including its potential to react with other amino acids besides cysteine and its potential to modify multiple cysteine residues in a protein, leading to complex effects on protein structure and function.
Orientations Futures
There are many future directions for research on Methyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate and its applications in biochemistry and molecular biology. One area of research is the development of new sulfhydryl-reactive compounds that can modify proteins with greater specificity and selectivity. Another area of research is the development of new techniques for studying protein structure and function, such as cryo-electron microscopy and single-molecule fluorescence resonance energy transfer. Finally, there is a need for more research on the physiological effects of Methyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate and its potential as a therapeutic agent for neurological disorders.
Méthodes De Synthèse
Methyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate can be synthesized through the reaction of 2-methylbenzofuran-3-carboxylic acid with thionyl chloride, followed by reaction with thienylsulfonyl chloride and then with methylamine. The resulting compound is purified through recrystallization.
Applications De Recherche Scientifique
Methyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate is used in scientific research to modify proteins and study their function. It is commonly used in cysteine-scanning mutagenesis, a technique used to study the structure and function of proteins. Methyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate is also used to study the function of ion channels, enzymes, and receptors.
Propriétés
Formule moléculaire |
C15H13NO5S2 |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
methyl 2-methyl-5-(thiophen-2-ylsulfonylamino)-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C15H13NO5S2/c1-9-14(15(17)20-2)11-8-10(5-6-12(11)21-9)16-23(18,19)13-4-3-7-22-13/h3-8,16H,1-2H3 |
Clé InChI |
JEXMEFONXUYELE-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CS3)C(=O)OC |
SMILES canonique |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CS3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-morpholinylcarbonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B280866.png)

![N-(4-chlorophenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280869.png)


![5-[(2,5-Dimethoxyanilino)sulfonyl]-2-methylbenzoic acid](/img/structure/B280875.png)







![2,5-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B280892.png)